Piboserod was initially synthesized by Gaster et al. in 1995, as part of research aimed at developing selective ligands for the serotonin receptors . The compound has been studied for its pharmacological properties, particularly its role as an antagonist of the 5-HT4 receptor, which is implicated in various physiological processes including gastrointestinal motility and cardiac function .
The synthesis of Piboserod hydrochloride involves several key steps, typically starting from readily available precursors. According to literature, the synthesis includes:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
Piboserod hydrochloride features a complex molecular structure that includes:
The InChIKey for Piboserod hydrochloride is KVCSJPATKXABRQ-UHFFFAOYSA-N, which aids in identifying its specific chemical structure in databases .
Piboserod hydrochloride participates in various chemical reactions primarily related to its interactions with biological targets:
Piboserod exerts its pharmacological effects primarily through antagonism at the 5-HT4 receptor. The mechanism can be summarized as follows:
Piboserod hydrochloride exhibits several notable physical and chemical properties:
Quantitative data regarding these properties can be critical when considering formulation strategies for clinical applications .
Piboserod hydrochloride has been investigated for several therapeutic applications:
Piboserod hydrochloride (SB-207266) is a selective indolecarboxamide derivative with high structural complementarity to the orthosteric binding site of human 5-HT₄ receptors. The compound features a critical indole-3-carboxamide scaffold linked to a 1-butylpiperidin-4-ylmethylamine moiety via a methylene bridge. This configuration creates optimal spatial geometry for engaging key receptor residues. Binding studies reveal that the indole nitrogen forms a hydrogen bond with Ser⁵·⁴³ (transmembrane helix 5, residue 43) within the receptor's orthosteric pocket, while the tertiary amine of the piperidine ring engages in electrostatic interactions with Asp³·³² – a residue conserved among aminergic GPCRs [4] [8]. The n-butyl substituent on the piperidine nitrogen extends into a hydrophobic subpocket formed by Val⁵·⁴², Leu⁶·⁵¹, and Phe⁶·⁵², enhancing binding stability through van der Waals contacts [1].
The protonatable nitrogen atom in the piperidine ring (predicted pKa ~9.8) is essential for high-affinity binding, as demonstrated by a >100-fold reduction in affinity when replaced with neutral groups. Structure-activity relationship (SAR) studies show that modifications to the indole ring system significantly impact binding: substitution at the 5-position with electron-withdrawing groups (e.g., Cl) reduces affinity, while small alkyl groups at the 2-position (e.g., methyl) maintain high affinity. The carboxamide linker (-CONH-) is optimal; replacing it with sulfonamide or reversed amide functionality decreases binding affinity by 10- to 50-fold [4] [8].
Table 1: Binding Affinity of Piboserod and Structural Analogues at Human 5-HT₄(c) Receptors
Compound Modification | Binding Affinity (pKi) | Fold Change vs. Piboserod |
---|---|---|
Piboserod (reference) | 9.4 ± 0.1 | 1.0 |
Replacement of piperidine with pyrrolidine | 8.1 ± 0.2 | ~20-fold decrease |
N-methylation of carboxamide | 7.3 ± 0.3 | ~125-fold decrease |
Reduction of carbonyl to methylene | 6.9 ± 0.2 | ~315-fold decrease |
Removal of n-butyl substituent | 8.5 ± 0.1 | ~8-fold decrease |
Radioligand displacement assays using [³H]-GR113808 in HEK-293 cells expressing human 5-HT₄(c) receptors demonstrate Piboserod's high affinity (pKi = 9.4), which translates to sub-nanomolar potency (Kᵢ = 0.4 nM). This exceptional affinity is approximately 50-fold higher than older 5-HT₄ antagonists like GR113808 (pKi = 8.7) and over 200-fold selective versus other serotonin receptor subtypes (5-HT₁₋₃,₅₋₇) [1] [4] [8]. Molecular dynamics simulations indicate that the (S)-enantiomer of Piboserod binds with 30-fold higher affinity than the (R)-enantiomer due to superior steric complementarity within the helical bundle [8].
Piboserod functions as a competitive orthosteric antagonist at 5-HT₄ receptors, directly competing with endogenous serotonin and synthetic agonists for binding within the primary ligand pocket. Functional assays measuring cAMP accumulation in HEK-293 cells expressing human 5-HT₄(c) receptors demonstrate rightward shifts in the 5-HT concentration-response curve without depression of maximal response, consistent with surmountable competitive antagonism. Schild regression analysis yields a pA₂ value of 9.6 with a slope not significantly different from unity (1.05 ± 0.1), confirming classical competitive kinetics [1] [4].
Unlike allosteric modulators that bind spatially distinct sites to modulate orthosteric ligand affinity or efficacy, Piboserod shows no evidence of allosteric interactions. Specifically, it lacks the "probe dependence" characteristic of allosteric modulators – its inhibitory potency remains consistent whether tested against 5-HT, tegaserod, or prucalopride as agonists. Furthermore, [³⁵S]-GTPγS binding assays reveal that Piboserod does not alter the dissociation kinetics of [³H]-5-HT from 5-HT₄ receptors, a hallmark of non-allosteric interaction [2] [5].
Table 2: Functional Parameters of Piboserod as Orthosteric Antagonist in 5-HT₄ Receptor Systems
Assay System | Agonist Used | pKᴬ/pEC₅₀ (Agonist) | pKʙ (Piboserod) | Schild Slope |
---|---|---|---|---|
HEK293-h5-HT₄(c) cAMP accumulation | 5-HT | 7.8 ± 0.2 | 9.3 ± 0.1 | 1.02 ± 0.08 |
Guinea pig LMMP contraction | 5-HT | 7.1 ± 0.3 | 8.9 ± 0.2 | 0.98 ± 0.12 |
Human atrial trabeculae contraction | Serotonin | 7.3 ± 0.2 | 8.7 ± 0.3 | 1.08 ± 0.15 |
The compound exhibits inverse agonism in constitutively active 5-HT₄ receptor systems. In CHO-K1 cells expressing high levels of human 5-HT₄(b) receptors, Piboserod (100 nM) reduces basal cAMP production by 65 ± 8%, significantly more potent than neutral antagonists like GR125487 (15 ± 5% reduction). This property stems from preferential stabilization of the inactive receptor conformation (R) over the active state (R*), as evidenced by fluorescence resonance energy transfer (FRET) studies showing Piboserod-induced contraction of the intracellular loop 3 (ICL3) distance relative to transmembrane helix 6 [1] [4].
A critical pharmacological advantage of Piboserod is its exceptional selectivity profile versus muscarinic acetylcholine receptors (mAChRs), which distinguishes it from earlier gastrointestinal prokinetics with off-target activities. Comprehensive radioligand binding panels demonstrate >2,000-fold selectivity for 5-HT₄ over M₁-M₅ mAChR subtypes (Table 3). Specifically, Piboserod exhibits Kᵢ values >10,000 nM at M₁ (rat cortex), M₂ (rat heart), M₃ (rat submaxillary gland), M₄ (rat striatum), and M₅ (transfected CHO cells) receptors, compared to its 5-HT₄ Kᵢ of 0.4 nM. This contrasts markedly with cisapride (Kᵢ at M₂ = 120 nM) and earlier non-selective agents that exhibited significant muscarinic receptor occupancy [3] [7] [9].
Table 3: Selectivity Profile of Piboserod Across Receptor Families
Receptor Family | Representative Subtypes Tested | Highest Affinity Observed (Kᵢ, nM) | Selectivity Ratio vs. 5-HT₄ |
---|---|---|---|
Serotonin | 5-HT₄(c) | 0.4 | 1 |
5-HT₁A | >10,000 | >25,000 | |
5-HT₂A | >10,000 | >25,000 | |
5-HT₃ | >10,000 | >25,000 | |
Muscarinic (mAChR) | M₁ | >10,000 | >25,000 |
M₂ | >10,000 | >25,000 | |
M₃ | >10,000 | >25,000 | |
Adrenergic | α₁A | >10,000 | >25,000 |
β₁ | >10,000 | >25,000 | |
β₂ | >10,000 | >25,000 | |
Dopaminergic | D₁ | >10,000 | >25,000 |
D₂ | >10,000 | >25,000 |
The molecular basis for this selectivity lies in structural divergence between 5-HT₄ and mAChR orthosteric sites. While both are Class A GPCRs, mAChRs feature a deeper binding pocket with conserved threonine residues (Thr³·³⁷, Thr⁶·⁵⁴) that form hydrogen bonds with acetylcholine's ester moiety – interactions incompatible with Piboserod's bulky indole-3-carboxamide group. Functional assays confirm this selectivity: Piboserod (1 μM) fails to antagonize carbachol-induced contractions in guinea pig ileum (M₃-mediated) or affect bethanechol-stimulated phosphoinositide hydrolysis in CHO-M₃ cells. Similarly, it shows no agonist or antagonist activity at M₂ receptors in isolated rat atria at concentrations up to 10 μM [6] [9].
This selectivity profile translates to tissue-specific effects. In rat intestinal electromyography studies, Piboserod (0.5 mg/kg IV) potently inhibits 5-HT₄-mediated migrating motor complex (MMC) regulation without altering basal MMC cycle length – an effect controlled by muscarinic pathways. In contrast, non-selective muscarinic antagonists like hyoscyamine require 20 mg/kg to achieve comparable MMC disruption [3]. The absence of muscarinic cross-reactivity prevents anticholinergic side effects such as xerostomia, constipation, or blurred vision – limitations that plagued earlier generation GI therapeutics [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7